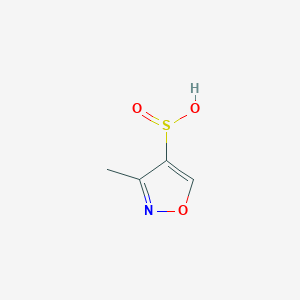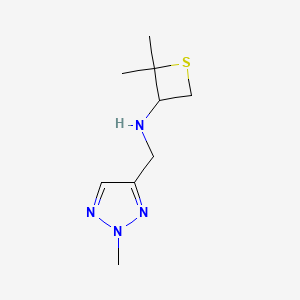![molecular formula C13H12N4O B12963244 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 55643-80-6](/img/structure/B12963244.png)
7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the Dimroth rearrangement, which is a convenient method for synthesizing triazolopyrimidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and the Dimroth rearrangement allows for efficient and scalable production, making it suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of the methoxy group can lead to the formation of reactive iminoquinones . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with altered biological activities. These derivatives are often studied for their potential therapeutic applications, such as anticancer or antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential as a CDK2 inhibitor, which targets tumor cells selectively and shows promising anticancer activity . Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
In the field of material sciences, this compound is used in the development of new materials with unique properties. Its diverse biological activities make it a valuable compound for various research applications.
Wirkmechanismus
The mechanism of action of 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, it binds to the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This selective targeting of tumor cells makes it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine include other triazolopyrimidines, such as 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities. Its methoxy and phenyl groups contribute to its potent CDK2 inhibitory activity, making it a valuable compound for cancer research and therapy .
Eigenschaften
CAS-Nummer |
55643-80-6 |
|---|---|
Molekularformel |
C13H12N4O |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
7-methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C13H12N4O/c1-9-14-12(18-2)8-11-15-13(16-17(9)11)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
PVFGNJVSLCYWQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC2=NC(=NN12)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)



